molecular formula C22H27N3O5S2 B2996167 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 933214-21-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B2996167
CAS No.: 933214-21-2
M. Wt: 477.59
InChI Key: LFMDKNPINAHYIT-UHFFFAOYSA-N
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Description

2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a synthetic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a butyl group at position 4 and a thioether-linked acetamide moiety. The N-(2,3-dimethoxybenzyl) substituent on the acetamide group introduces steric bulk and polar methoxy groups, which may influence solubility and receptor interactions.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-4-5-13-25-17-10-6-7-12-19(17)32(27,28)24-22(25)31-15-20(26)23-14-16-9-8-11-18(29-2)21(16)30-3/h6-12H,4-5,13-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDKNPINAHYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.

Mode of Action

The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the activation of downstream signaling pathways, thereby modulating the physiological processes controlled by MRGX2.

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3O3S2C_{21}H_{29}N_{3}O_{3}S_{2} with a molecular weight of approximately 435.6 g/mol. Its structure includes a benzo[e][1,2,4]thiadiazin core linked to a dimethoxybenzyl acetamide moiety. The presence of the thiadiazine ring and various functional groups is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps that may include:

  • Formation of the thiadiazine ring.
  • Introduction of the butyl group.
  • Coupling with the dimethoxybenzyl acetamide.

Specific reaction conditions and reagents vary across studies but generally require careful control to achieve high yields and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 50 μg/mL against various bacterial strains .
  • The structural features of thiadiazines are associated with enhanced interactions with microbial enzymes.

Anticancer Activity

Studies have demonstrated potential anticancer effects:

  • Compounds with similar structures have shown inhibitory activity against cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) .
  • The mechanism often involves the inhibition of specific pathways crucial for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the modulation of inflammatory mediators:

  • Research suggests that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins .

Case Studies

Several case studies highlight the biological activities of this compound and its analogs:

StudyFindings
Firooznia et al. (2022)Identified potent Lck inhibitors with IC50 values as low as 0.004 μM in T-cell proliferation assays .
ChemInform Abstract (2011)Reported synthesis and biological activity of related thiadiazine derivatives showcasing broad-spectrum antimicrobial effects .
MDPI Study (2015)Evaluated antiproliferative profiles in human cancer cell lines demonstrating moderate to significant inhibitory activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide Not Reported C22H27N3O5S2 477.6 (calculated) - Butyl (C4H9) at benzothiadiazine
- 2,3-Dimethoxybenzyl on acetamide
N-(2,3-Dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide 932968-44-0 C21H25N3O5S2 463.6 - Propyl (C3H7) at benzothiadiazine
- 2,3-Dimethoxybenzyl on acetamide
2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide 1030089-02-1 C20H23N3O3S2 417.5 - Ethyl (C2H5) at benzothiadiazine
- 2-Ethyl-6-methylphenyl on acetamide

Key Observations:

Alkyl Chain Impact: The butyl group in the target compound increases molecular weight by ~14 Da compared to the propyl analog and ~60 Da relative to the ethyl derivative . Propyl and ethyl analogs may exhibit faster metabolic clearance due to shorter hydrocarbon chains .

Aromatic Substituent Differences :

  • The 2,3-dimethoxybenzyl group (target compound and propyl analog) introduces polar methoxy groups, which could facilitate hydrogen bonding with biological targets. In contrast, the 2-ethyl-6-methylphenyl group in the ethyl analog is more lipophilic, favoring hydrophobic interactions.

Synthetic Considerations :

  • Synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For example, describes the use of substituted o-phenylenediamine and aldehydes to form benzimidazole intermediates, which may parallel the synthesis of benzothiadiazine derivatives via analogous cyclization steps .

Research Findings and Implications

While the provided evidence lacks explicit pharmacological data for the target compound, insights can be inferred from structural trends:

  • Bioavailability : The butyl group’s lipophilicity may enhance blood-brain barrier penetration compared to shorter-chain analogs, a critical factor in central nervous system-targeted therapies.
  • Receptor Binding : Methoxy groups on the benzyl moiety (target compound) could interact with polar residues in enzyme active sites, as seen in related benzothiazine derivatives .

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